1,2-Dichloro-1,2-difluoroethene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams.

科学的研究の応用

Chemical Properties and Structure

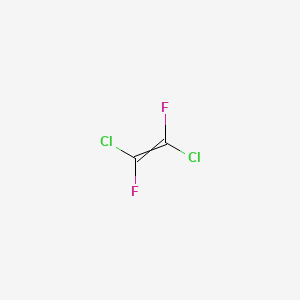

1,2-Dichloro-1,2-difluoroethene, with the molecular formula C2Cl2F2 and a molecular weight of approximately 132.924 g/mol, exists in two stereoisomeric forms: cis and trans. Both forms are colorless gases at standard conditions and exhibit unique physical properties due to the presence of chlorine and fluorine substituents.

Industrial Applications

1. Synthesis of Fluorine-Containing Compounds

This compound serves as a crucial intermediate in the production of various fluorine-containing chemicals. These include:

- Fluorine-containing textile finishing agents

- Fluorosurfactants

- Organic silicon fluorine modified resins

These compounds find applications in multiple sectors due to their unique properties that enhance performance in textiles and coatings.

2. Refrigerants and Heat Exchange Materials

This compound is utilized as a refrigerant due to its low boiling point. Its effectiveness in cooling systems makes it suitable for heat exchange applications. Specifically, it can be used in:

- Refrigeration systems

- Heat transfer fluids for industrial processes.

Polymer Science

3. Copolymerization Processes

In polymer science, this compound is involved in the copolymerization of vinylidene fluoride with various functional comonomers. The radical copolymerization process yields materials that have broad applications:

- Functional coatings

- Elastomers

- Thermoplastic elastomers

- Distillation membranes

- Electrolytes for lithium-ion batteries

- Fuel cell membranes

- Sensors and actuators .

Fire Safety Applications

4. Fire Suppression Systems

The compound is also utilized in fire suppression systems. Compositions containing this compound are effective in total flooding and streaming fire suppression applications. These systems are designed to extinguish fires while minimizing damage to the environment and surrounding structures.

Case Study 1: Toxicological Research

Research has indicated that exposure to this compound can lead to central nervous system changes and potential damage to liver and kidney functions in laboratory animals. Inhalation studies revealed significant toxicity levels associated with both isomers of the compound .

| Exposure Level (ppm) | Duration (min) | Effects Observed |

|---|---|---|

| 275 | 5 | No effect |

| 950 | 5 | Slight burning of eyes |

| 2200 | 10 | Dizziness; nausea |

This data highlights the importance of safety measures when handling this compound in industrial settings.

Case Study 2: Polymer Applications

A study on the copolymerization of vinylidene fluoride with this compound demonstrated that the resulting copolymers exhibited enhanced mechanical properties suitable for advanced applications in energy storage technologies like lithium-ion batteries .

化学反応の分析

Halogen Addition Reactions

1,2-Dichloro-1,2-difluoroethylene undergoes halogen addition under controlled conditions:

-

Chlorination : Reaction with chlorine (Cl₂) under UV irradiation yields 1,2-dichloro-1,2-difluoro-1,2-dichloroethane as the primary product (Scheme 1). This proceeds via a radical chain mechanism, where Cl radicals add to the double bond .

-

Bromination : Similar reactivity is observed with bromine (Br₂), forming 1,2-dibromo-1,2-difluoroethane in moderate to high yields .

Mechanistic Insight :

The reaction proceeds through a syn-addition pathway due to steric hindrance from adjacent halogens, favoring the formation of erythro-isomers from cis-1,2-dichloro-1,2-difluoroethylene .

Hypohalite Addition

Hypohalites (e.g., CF₃OF, CF₃COOF) react stereospecifically with 1,2-dichloro-1,2-difluoroethylene (Table 1):

| Hypohalite | Reaction Conditions | Product Isomer | Yield (%) |

|---|---|---|---|

| CF₃OF | −78°C, 2 h | Erythro | 92 |

| CF₃COOF | 25°C, 1 h | Threo | 85 |

| C₃F₇OF | −30°C, 4 h | Erythro | 88 |

Key Observations :

-

The reaction is highly stereospecific, with syn-addition dominating .

-

An exception occurs with CF₃COOF, where anti-addition is observed due to steric bulk .

Deuteration and Isotopic Exchange

Deuteration studies reveal insights into the compound’s proton mobility:

-

Treatment with NaOD in D₂O (90–120°C, 2 days) replaces both vinylic protons with deuterium, forming CDF=CFCl₂ with >95% isotopic purity .

-

In DMSO-d₆ or CD₃CN with CH₃ONa, H/D exchange occurs at ambient temperature (25°C, 20 h), confirmed by the disappearance of vinyl proton signals in ¹H NMR .

Mechanistic Pathway :

Base-mediated deprotonation generates a carbanion intermediate, which reacts with deuterium oxide to yield the deuterated product .

Diels-Alder Reaction with Hexachlorocyclopentadiene

-

*(Z)-Isomer Reactivity *: Reacts at 200–220°C for 3–4 days, forming 5,6-endo,endo-difluorohexachlorobicyclo[2.2.1]-2-heptene in 66% yield .

-

*(E)-Isomer Reactivity *: Slower reaction (2–3 weeks) produces 5,6-endo,exo-adduct as the minor product. Isomerization to the Z-form occurs during the reaction .

Table 2 : Comparative Reactivity of Geometric Isomers

| Isomer | Reaction Time | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| Z | 3–4 days | 200–220 | endo,endo-adduct | 66 |

| E | 2–3 weeks | 200–220 | endo,exo-adduct | <20 |

Radical Reactions

1,2-Dichloro-1,2-difluoroethylene participates in radical-initiated processes:

-

Polymerization : Acts as a monomer in radical copolymerization with fluorinated alkenes, forming thermally stable polymers .

-

Hypohalite Addition : Radical intermediates facilitate the addition of perfluoroalkyl hypochlorites (e.g., C₃F₇OF), producing fluorinated ethers .

Stability and Isomerization

-

*Thermodynamic Preference *: The cis-isomer is more stable than the trans-isomer due to reduced steric strain and favorable electrostatic interactions between fluorine atoms .

-

*Isomerization Conditions *: Heating above 150°C or UV irradiation induces E/Z isomerization, reaching equilibrium with a cis:trans ratio of 3:1 .

特性

分子式 |

C2Cl2F2 |

|---|---|

分子量 |

132.92 g/mol |

IUPAC名 |

1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6 |

InChIキー |

UPVJEODAZWTJKZ-UHFFFAOYSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

正規SMILES |

C(=C(F)Cl)(F)Cl |

物理的記述 |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。